molecular formula C26H15F3N2O5 B11405700 4-oxo-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}-1-benzofuran-3-yl)-4H-chromene-2-carboxamide

4-oxo-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}-1-benzofuran-3-yl)-4H-chromene-2-carboxamide

Cat. No.: B11405700
M. Wt: 492.4 g/mol
InChI Key: VLLUTFHSWLJWAY-UHFFFAOYSA-N
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Description

4-oxo-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}-1-benzofuran-3-yl)-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran ring, a chromene ring, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}-1-benzofuran-3-yl)-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.

    Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylphenyl halide and a suitable nucleophile.

    Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxyacetophenone, with an appropriate reagent.

    Coupling of the Benzofuran and Chromene Rings: The benzofuran and chromene rings can be coupled through a condensation reaction using a suitable coupling agent, such as a carbodiimide.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using a suitable amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This may include optimizing reaction conditions, such as temperature, pressure, and solvent, to improve yield and purity. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}-1-benzofuran-3-yl)-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions using suitable reagents to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under various conditions, such as reflux or room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

4-oxo-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}-1-benzofuran-3-yl)-4H-chromene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-oxo-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}-1-benzofuran-3-yl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: The compound may inhibit or activate specific enzymes involved in various biochemical pathways.

    Interaction with Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    Modulation of Gene Expression: The compound may influence the expression of specific genes, leading to changes in cellular functions.

Comparison with Similar Compounds

4-oxo-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}-1-benzofuran-3-yl)-4H-chromene-2-carboxamide can be compared with other similar compounds, such as:

    4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]-triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-one: This compound has a similar trifluoromethylphenyl group but differs in its core structure.

    N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide: This compound has a similar carboxamide group but differs in its heterocyclic rings.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H15F3N2O5

Molecular Weight

492.4 g/mol

IUPAC Name

4-oxo-N-[2-[[3-(trifluoromethyl)phenyl]carbamoyl]-1-benzofuran-3-yl]chromene-2-carboxamide

InChI

InChI=1S/C26H15F3N2O5/c27-26(28,29)14-6-5-7-15(12-14)30-25(34)23-22(17-9-2-4-11-20(17)36-23)31-24(33)21-13-18(32)16-8-1-3-10-19(16)35-21/h1-13H,(H,30,34)(H,31,33)

InChI Key

VLLUTFHSWLJWAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

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